molecular formula C31H48O3 B1239460 3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone

3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone

Cat. No.: B1239460
M. Wt: 468.7 g/mol
InChI Key: OOJSROHRRKVBFW-MNBFGQJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone is a tertiary alpha-hydroxy ketone and a member of phylloquinones.

Scientific Research Applications

Chemistry and Pharmacological Activities

Naphthoquinones, such as 7-Methyljuglone (7-MJ), exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. They serve as biologically active compounds and have been subject to hemi-synthesis to enhance their effectiveness. 7-MJ, specifically, is mostly isolated from the genus Diospyros and Euclea and has been a subject of significant interest due to its molecular weight of 188 g/mol and its diverse pharmacological activities (Mbaveng & Kuete, 2014).

Biological Properties and Synthesis of Lawsone and Derivatives

Lawsone and its synthetic derivatives, particularly those containing nitrogen, hold promise in treating various diseases because of their significant antibacterial, antifungal, antiviral, antitumor, antiparasitic, molluscicidal, and insecticidal effects. The chemical structure of lawsone allows for modulation of pharmacological activities and mechanisms of action through substitutions on the 1,4-naphthoquinone ring. The potential of these derivatives in disease treatment and pest control positions naphthoquinones at the forefront of various research areas (López et al., 2014).

Genotoxic Potential of 1,4-Naphthoquinone

1,4-Naphthoquinone (1,4-NQ), commonly used in industrial processes, exhibits a dual nature in terms of genotoxicity. While it does not induce gene mutations in bacteria or mammalian cells in vitro, it shows a clear clastogenic response in vitro. However, in vivo studies in mammals do not support these findings, suggesting that the genotoxic effects of 1,4-NQ may be limited to in vitro conditions, potentially due to the robust anti-oxidant defense mechanisms in healthy mammalian tissues (Fowler et al., 2018).

Antiparasitic Activities of Natural and Synthetic Naphthoquinones

Naphthoquinones, both natural and synthetic, have displayed significant antiparasitic activities, sometimes showing enhanced or similar antiprotozoal activity compared to reference drugs. Structural modifications have been crucial in enhancing their biological effects, improving solubility, and reducing side effects. This makes naphthoquinones important candidates for the development of new chemotherapeutic agents against parasitic diseases (Ortiz-Pérez et al., 2021).

Synthesis of Naphthoquinone Derivatives for Anticancer Applications

The synthesis of naphthoquinone derivatives has been of keen interest due to their diverse biological properties, particularly their anticancer activity. The review of therapeutic patent literature and peer-reviewed articles has highlighted the use of classical and novel naphthoquinone structures in the treatment of cancer, with ongoing research to develop compounds with enhanced efficacy and reduced toxicity (Tandon & Kumar, 2013).

Properties

Molecular Formula

C31H48O3

Molecular Weight

468.7 g/mol

IUPAC Name

3-hydroxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-2H-naphthalene-1,4-dione

InChI

InChI=1S/C31H48O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31(34)26(6)29(32)27-18-7-8-19-28(27)30(31)33/h7-8,18-20,22-24,26,34H,9-17,21H2,1-6H3/b25-20+/t23-,24-,26?,31?/m1/s1

InChI Key

OOJSROHRRKVBFW-MNBFGQJISA-N

Isomeric SMILES

CC1C(=O)C2=CC=CC=C2C(=O)C1(C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O

SMILES

CC1C(=O)C2=CC=CC=C2C(=O)C1(CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O

Canonical SMILES

CC1C(=O)C2=CC=CC=C2C(=O)C1(CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O

Synonyms

2,3-dihydro-2(or 3)-hydroxy-2-methyl-3-phytyl-1,4-naphthoquinone
3-HDVK1
3-HMPDNQ
3-hydroxy-2,3-dihydrovitamin K1
3-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone
Reactant of Route 2
3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone
Reactant of Route 3
3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone
Reactant of Route 4
3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone
Reactant of Route 5
3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone
Reactant of Route 6
3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone

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